![molecular formula C24H18BrI B14363158 Di([1,1'-biphenyl]-4-yl)iodanium bromide CAS No. 94590-86-0](/img/structure/B14363158.png)
Di([1,1'-biphenyl]-4-yl)iodanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di([1,1’-biphenyl]-4-yl)iodanium bromide is an organoiodine compound that features a biphenyl structure with an iodonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-4-yl)iodanium bromide typically involves the reaction of biphenyl with iodine and a bromide source under specific conditions. One common method is the oxidative addition of iodine to biphenyl in the presence of a bromide ion source, such as potassium bromide, under acidic conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Di([1,1’-biphenyl]-4-yl)iodanium bromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Di([1,1’-biphenyl]-4-yl)iodanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts with different counterions.
Reduction: It can be reduced to biphenyl and iodide ions.
Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can react with the iodonium ion under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include various biphenyl derivatives, depending on the specific nucleophile or reagent used.
Wissenschaftliche Forschungsanwendungen
Di([1,1’-biphenyl]-4-yl)iodanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Di([1,1’-biphenyl]-4-yl)iodanium bromide exerts its effects involves the formation of a highly reactive iodonium ion. This ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved typically include electrophilic aromatic substitution and nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Diphenyliodonium chloride: Another iodonium compound with similar reactivity but different counterions.
Phenyl iodide: A related compound with a single phenyl ring and an iodine atom.
Uniqueness
Di([1,1’-biphenyl]-4-yl)iodanium bromide is unique due to its biphenyl structure and the presence of an iodonium ion, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
94590-86-0 |
|---|---|
Molekularformel |
C24H18BrI |
Molekulargewicht |
513.2 g/mol |
IUPAC-Name |
bis(4-phenylphenyl)iodanium;bromide |
InChI |
InChI=1S/C24H18I.BrH/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20;/h1-18H;1H/q+1;/p-1 |
InChI-Schlüssel |
MQJWCAGGZFOZAH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
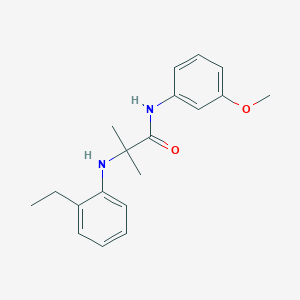
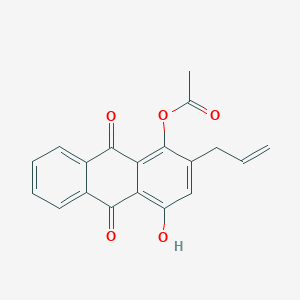
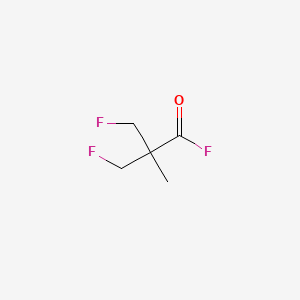
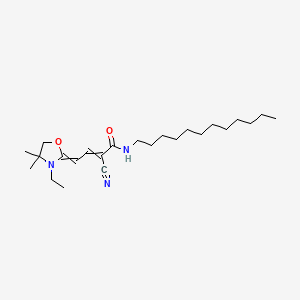

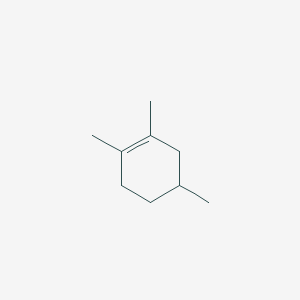
![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
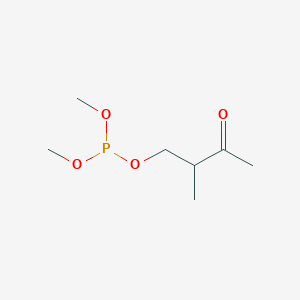
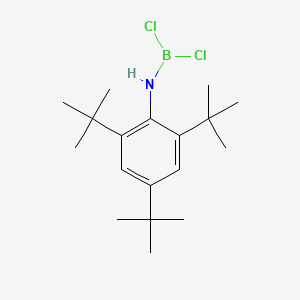
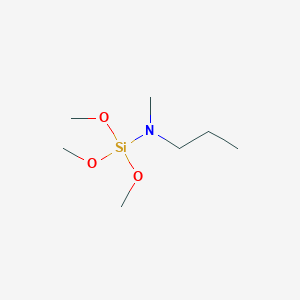
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
